The compound 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and are known for their potential as pharmaceutical agents. This particular compound combines a furan ring and a pyrrolidine moiety, which may contribute to its pharmacological properties.
The synthesis and characterization of 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be found in various scientific literature focusing on drug discovery and organic synthesis. Recent studies have highlighted the biological significance of oxadiazole derivatives, particularly in anticancer and antimicrobial applications.
5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is classified as an organic compound within the oxadiazole class. Its structure includes:
The synthesis of 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves several methods:
The synthesis often requires careful control of reaction conditions such as temperature, time, and the presence of catalysts to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
Molecular formula: CHNO
Molecular weight: Approximately 218.21 g/mol.
5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole may participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under controlled conditions to prevent side reactions that could lead to undesired products.
The mechanism of action for 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is not fully elucidated but may involve:
Studies have shown that modifications on the oxadiazole core can significantly influence its biological activity, emphasizing the importance of structure-function relationships in drug design .
5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has potential applications in:
The 1,2,4-oxadiazole heterocycle represents a privileged scaffold in modern drug discovery due to its unique physicochemical properties and versatile bioisosteric capabilities. This five-membered ring system—containing one oxygen and two nitrogen atoms—confers exceptional metabolic stability while serving as a hydrolytically resistant surrogate for ester and amide functionalities [5] [8]. The thermal and chemical resilience of 1,2,4-oxadiazoles enables diverse biological interactions, particularly through hydrogen bonding with biomacromolecules, facilitating target engagement across multiple therapeutic domains [2] [5]. Historically, this heterocycle has evolved from early applications in cough suppressants like Oxolamine to contemporary agents such as the dystrophin-restoring drug Ataluren [5] [8]. Its natural occurrence in bioactive alkaloids like Phidianidines (marine-derived cytotoxins) and quisqualic acid (a neuroactive plant metabolite) further underscores its biological relevance [5]. The integration of 1,2,4-oxadiazole with complementary heterocycles—specifically pyrrolidine and furan—creates synergistic pharmacophores that enhance target specificity and drug-like properties, positioning hybrid architectures as innovative scaffolds in antibiotic and anticancer research [4] [8].
Table 1: Core Properties of 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Property | Value | Significance |
---|---|---|
IUPAC Name | 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole | Standardized chemical nomenclature |
CAS Registry Number | 1402672-64-3 | Unique compound identifier |
Molecular Formula | C₁₀H₁₁N₃O₂ | Elemental composition (C 58.53%, H 5.40%, N 20.48%, O 15.59%) |
Molecular Weight | 205.22 g/mol | Critical for pharmacokinetic profiling |
SMILES | C1NCCC1C1N=C(ON=1)C1=CC=CO1 | Structural representation for computational studies |
Hydrogen Bond Acceptors | 5 | Influences solubility and target binding interactions |
The molecular architecture of 5-(furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole exemplifies strategic heterocyclic hybridization, where each component confers distinct advantages for pharmacological optimization:
1,2,4-Oxadiazole Core: Functions as a planar, electron-deficient π-system that facilitates dipole-dipole interactions and hydrogen bonding with biological targets. Its bioisosteric equivalence to labile carboxyl groups enhances metabolic stability while maintaining similar spatial and electronic properties [5] [8]. This ring’s capacity to engage in hydrogen-bonding networks is critical for enzyme inhibition, as demonstrated in DNA gyrase-targeting antibiotics where oxadiazole derivatives disrupt ATPase domains [4].
Pyrrolidine Motif: Contributes three-dimensional saturation and basicity via its secondary amine. The pyrrolidine’s sp³-hybridized carbon scaffold enhances conformational flexibility, enabling optimal spatial orientation for target binding. Notably, the stereogenic center at C3 of pyrrolidine allows for chiral specificity in enzyme inhibition, as observed in topoisomerase IV inhibitors where (S)-enantiomers exhibit 15-fold greater potency than their (R)-counterparts [4]. Molecular modeling studies confirm the pyrrolidine nitrogen’s protonation under physiological conditions promotes ionic interactions with aspartate/glutamate residues in enzymatic binding pockets [4].
Furan Heterocycle: Acts as a bioisostere for phenyl and other aryl systems, providing complementary π-electron density while reducing metabolic liabilities. The furan oxygen serves as a hydrogen bond acceptor, enhancing interactions with residues like Ser84 in E. coli DNA gyrase. Additionally, its moderate lipophilicity (logP ≈ 2.0) balances aqueous solubility and membrane permeability [3] [4].
Table 2: Biological Activities of Key Hybrid Derivatives
Derivative Structure | Biological Activity | Potency |
---|---|---|
3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole [6] | DNA gyrase inhibition (Gram-positive pathogens) | MIC = 24 ng/mL (vs. S. aureus) |
(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone [1] | EGFR kinase inhibition (anticancer) | IC₅₀ = 0.41 µM (vs. HepG2 cells) |
5-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole [9] | Screening compound for kinase targets | Not fully characterized (structural complexity suggests multi-target potential) |
The conjugation of these rings creates geometrically constrained hybrids that exploit synergistic binding:
The trajectory of 1,2,4-oxadiazole drug discovery reflects iterative advancements in synthetic methodology and target engagement, progressing from serendipitous findings to rational design:
Foundational Period (1884–1960): Initial synthesis by Tiemann and Krüger in 1884 established the 1,2,4-oxadiazole scaffold, but pharmacological exploitation remained limited until the 1960s. The launch of Oxolamine (a cough suppressant) marked the first therapeutic application, leveraging the heterocycle’s anti-inflammatory properties [5]. Concurrently, synthetic innovations enabled amidoxime-ester cyclization under milder conditions, expanding accessible derivatives [5].
Bioisosteric Expansion (1980–2000): Recognition of 1,2,4-oxadiazole as a carboxylate bioisostere revolutionized medicinal design. This era produced Pleconaril (antiviral, targeting picornavirus capsid), where the oxadiazole replaced a metabolically labile ester while maintaining viral protein affinity [5] [8]. Microwave-assisted synthesis (1990s) accelerated library generation, with reaction times reduced from 12 hours to <30 minutes and yields improved by >40% [5].
Hybridization Era (2010–Present): Integration with pharmacologically validated heterocycles yielded multitarget scaffolds. Ataluren (2014, for nonsense mutation correction) exemplifies optimized oxadiazole bioavailability. The specific integration of furan and pyrrolidine emerged as a strategy to combat antibiotic resistance, with DNA gyrase inhibitors like Compound 16 (IC₅₀ = 120 nM vs. E. coli gyrase) outperforming novobiocin by 40% [4]. Recent anticancer hybrids (2020–2022) demonstrate sub-micromolar EGFR inhibition (e.g., 0.41 µM) by conjugating oxadiazole-pyrrolidine cores with pyrazole fragments [1] [2].
Table 3: Milestones in 1,2,4-Oxadiazole Drug Development
Era | Key Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1960s | Oxolamine | Anti-tussive | Monocyclic oxadiazole |
1980s | Butalamine | Vasodilator | 3,5-Diaryl substitution |
1990s | Pleconaril | Antiviral (picornavirus) | Oxadiazole as ester bioisostere |
2010s | Ataluren | Duchenne muscular dystrophy | 3-Nitro-1,2,4-oxadiazole |
2020s | Furan-pyrrolidine-oxadiazoles | DNA gyrase inhibitors & anticancer | Tripartite hybrid architectures |
Critical innovations driving contemporary research include:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: